molecular formula C12H22ClN B2545550 N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride CAS No. 28529-76-2

N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride

Cat. No. B2545550
CAS RN: 28529-76-2
M. Wt: 215.77
InChI Key: CWRFAEVCDAANIU-UHFFFAOYSA-N
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Description

The compound N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride is a derivative of tricyclo[4.3.1.1^2,5]undecane, which has been investigated for its potential antiviral activities. The synthesis of this compound involves functionalization reactions that lead to a variety of secondary derivatives with potential biological activities.

Synthesis Analysis

The synthesis of derivatives from tricyclo[4.3.1.1^2,5]undecane involves a series of functionalization reactions. Bromination occurs regiospecifically at C-1, leading to the formation of a bromide intermediate. This intermediate can be further converted into various functional groups such as hydroxide, carboxylic acid, and amine. The amine group is particularly relevant as it is a precursor to the this compound. The success of these reactions is attributed to the stability of the cationic intermediates, which resist further skeletal isomerizations .

Molecular Structure Analysis

The molecular structure of related compounds, such as the hydrochloride salt of amino-11-undecanoic acid cyclic dimer, provides insights into the potential structure of this compound. The cyclic dimer structure is characterized by hydrogen bonds and bent amide groups, which are reminiscent of β-turns in proteins. This suggests that the N-Methyltricyclo compound may also exhibit a complex structure with specific bonding patterns that could influence its biological activity .

Chemical Reactions Analysis

The chemical reactivity of the N-Methyltricyclo compound can be inferred from related compounds that undergo [2 + 2] cycloadditions. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine can act as a methanimine synthon in cycloadditions with ketenes to produce β-lactams. This indicates that the N-Methyltricyclo compound may also participate in cycloaddition reactions, which could be utilized in the synthesis of other biologically active molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be used to predict its behavior. The stability of the cationic intermediates suggests that the compound may have a stable solid-state structure. The presence of amine hydrochlorides in related compounds indicates potential solubility in polar solvents, which is important for its application in biological systems .

Scientific Research Applications

Conformational Analysis

Studies on similar compounds, such as 2-Azabicyclo(2.2.2)octan-3-One and 4-azatricyclo(4.3.1.13,8)undecan-5-one, reveal insights into the conformational dependence of spin-spin coupling constants. The research by Berger (1978) explored how the conformation of molecules affects their nuclear magnetic resonance (NMR) spectra, specifically looking at 15N13C spin coupling constants (Berger, 1978).

Antiviral Applications

The derivatives of 4-homoisotwistane, a compound structurally related to N-Methyltricyclo[4.3.1.13,8]undecan-4-amine, have demonstrated significant antiviral activities. In particular, 4-Homoisotwist-3-ylamine hydrochloride was found to be more potent than amantadine hydrochloride in vitro against Newcastle disease virus, showcasing the potential of these compounds in antiviral research (Aigami et al., 1976).

Mimicking Enzymatic Functions

The synthesis of compounds that mimic the bifunctional nature of transaminases highlights the utility of N-Methyltricyclo[4.3.1.13,8]undecan-4-amine derivatives in biochemical studies. Wu and Ahlberg (1992) created a potential bifunctional mimic of transaminases, which could serve as a tool for understanding enzyme mechanisms and designing enzyme mimetics (Wu & Ahlberg, 1992).

Coordination Chemistry

The coordination of amino-substituted tetraazacycloalkanes to metal ions, such as cobalt(III), provides insights into the complexation behavior of tricyclic amine derivatives. Research by Lawrance et al. (1992) on the formation of cis-[Co(Ln)Cl]2+ complexes illustrates the applications of these compounds in understanding the principles of coordination chemistry (Lawrance et al., 1992).

Synthetic Applications

The development of new synthetic methodologies using tricyclic amine derivatives is a vital area of research. Palomo et al. (1997) demonstrated the use of N-Methylidene[bis(trimethylsilyl)methyl]amine as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes, opening up new routes for the synthesis of β-lactams (Palomo et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-13-12-7-10-3-8-2-9(4-10)6-11(12)5-8;/h8-13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFAEVCDAANIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CC3CC(C2)CC1C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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